molecular formula C8H15NO5 B1286307 (1-Aminocyclopentyl)methanol oxalate CAS No. 1177354-53-8

(1-Aminocyclopentyl)methanol oxalate

Cat. No. B1286307
M. Wt: 205.21 g/mol
InChI Key: WFMQPLGGNDWPFY-UHFFFAOYSA-N
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Description

“(1-Aminocyclopentyl)methanol oxalate” is a chemical compound with the CAS Number: 1177354-53-8 . It has a molecular weight of 205.21 .


Molecular Structure Analysis

The linear formula of “(1-Aminocyclopentyl)methanol oxalate” is C6H13NO.C2H2O4 . The InChI code for this compound is 1S/C6H13NO.C2H2O4/c7-6(5-8)3-1-2-4-6;3-1(4)2(5)6/h8H,1-5,7H2;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

The SMILES string of “(1-Aminocyclopentyl)methanol oxalate” is OC(=O)C(O)=O.NC1(CO)CCCC1 . This provides a textual representation of the compound’s structure.

Scientific Research Applications

Chemical Synthesis and Biological Activity

Some compounds featuring a 1-phenylcyclopentylmethylamino group have been shown to possess a broad spectrum of biological activity. Research in this area has led to the synthesis of new derivatives of (1-phenylcyclopentyl)methanamine. These derivatives were obtained by reacting with diethyl oxalate to produce amido ester, which upon further processing yielded amino alcohols characterized as hydrochlorides. This synthesis pathway underscores the chemical versatility and potential for biological application of related compounds (A. A. Aghekyan, G. Panosyan, & É. A. Markaryan, 2013).

Electrooxidative Cyclization

Electrochemical oxidation in methanol has been used to afford intramolecular cyclization products from hydroquinolyl alcohols and amines. This method highlights a synthetic approach to obtain heterocyclic compounds through an intramolecular carbon–carbon bond formation, demonstrating the potential of electrooxidative techniques in synthesizing complex structures that may include (1-Aminocyclopentyl)methanol oxalate or its derivatives (M. Okimoto et al., 2007).

Analysis and Detection Techniques

The development of a hybrid electrophoresis device with electrochemical preprocessing and contactless conductivity detection offers a novel method for the separation and detection of carboxylates, which could be applied in the analysis of (1-Aminocyclopentyl)methanol oxalate and related compounds. This technique provides a potential alternative to traditional chromatographic methods for the analysis of complex organic mixtures (M. Santos et al., 2017).

Catalytic and Synthetic Applications

Palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates to form oxazolidinones of (1-aminocyclopropyl)methanols demonstrates the utility of (1-Aminocyclopentyl)methanol oxalate in catalytic synthetic chemistry. The selectivity and efficiency of this reaction underscore the importance of (1-Aminocyclopentyl)methanol oxalate in facilitating novel synthetic routes (R. Shintani, K. Moriya, & Tamio Hayashi, 2011).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “(1-Aminocyclopentyl)methanol oxalate” can be found on the product page . It’s important to refer to this document for detailed safety and handling information.

properties

IUPAC Name

(1-aminocyclopentyl)methanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2H2O4/c7-6(5-8)3-1-2-4-6;3-1(4)2(5)6/h8H,1-5,7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMQPLGGNDWPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminocyclopentyl)methanol oxalate

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